molecular formula C11H14N2O B12600120 Piperidine, 2-[3-(5-isoxazolyl)-2-propynyl]- CAS No. 651314-76-0

Piperidine, 2-[3-(5-isoxazolyl)-2-propynyl]-

Cat. No.: B12600120
CAS No.: 651314-76-0
M. Wt: 190.24 g/mol
InChI Key: AOOFWYGGVKGNCO-UHFFFAOYSA-N
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Description

Piperidine, 2-[3-(5-isoxazolyl)-2-propynyl]- is a compound that features a piperidine ring substituted with a 2-propynyl group and an isoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidine, 2-[3-(5-isoxazolyl)-2-propynyl]- typically involves the formation of the piperidine ring followed by the introduction of the isoxazole and propynyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the combination of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst can afford enantiomerically enriched piperidines in good yields .

Industrial Production Methods

Industrial production of piperidine derivatives often involves hydrogenation of pyridine over a molybdenum disulfide catalyst . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Piperidine, 2-[3-(5-isoxazolyl)-2-propynyl]- can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine nitrogen or the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Piperidine, 2-[3-(5-isoxazolyl)-2-propynyl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of piperidine, 2-[3-(5-isoxazolyl)-2-propynyl]- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound can regulate crucial signaling pathways such as STAT-3, NF-κB, and PI3k/Aκt, which are essential for the establishment of cancers .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simple heterocyclic amine with a six-membered ring.

    Pyridine: A heterocyclic aromatic compound with a nitrogen atom.

    Piperazine: A heterocyclic compound with two nitrogen atoms in a six-membered ring.

Uniqueness

Piperidine, 2-[3-(5-isoxazolyl)-2-propynyl]- is unique due to the presence of both the isoxazole and propynyl groups, which confer distinct chemical and biological properties. This combination is not commonly found in other piperidine derivatives, making it a valuable compound for research and development.

Properties

CAS No.

651314-76-0

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

5-(3-piperidin-2-ylprop-1-ynyl)-1,2-oxazole

InChI

InChI=1S/C11H14N2O/c1-2-8-12-10(4-1)5-3-6-11-7-9-13-14-11/h7,9-10,12H,1-2,4-5,8H2

InChI Key

AOOFWYGGVKGNCO-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)CC#CC2=CC=NO2

Origin of Product

United States

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